

Application Notes and Protocols for Testing Trofosfamide in Xenograft Models

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Compound of Interest

Compound Name: Trofosfamide

Cat. No.: B1681587

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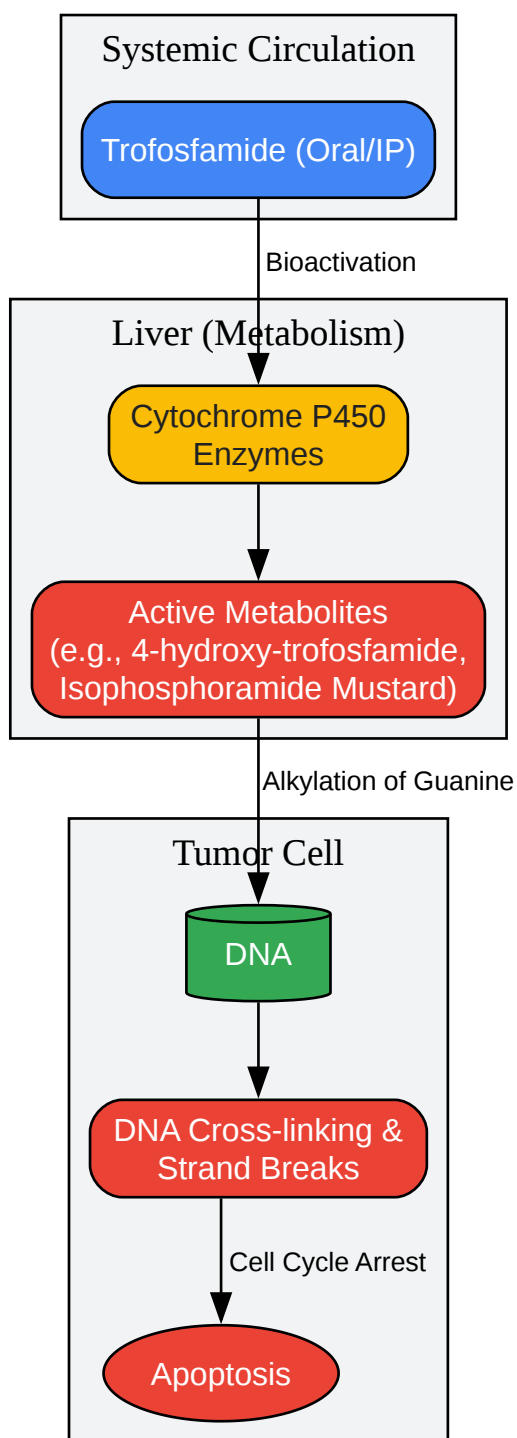
Introduction

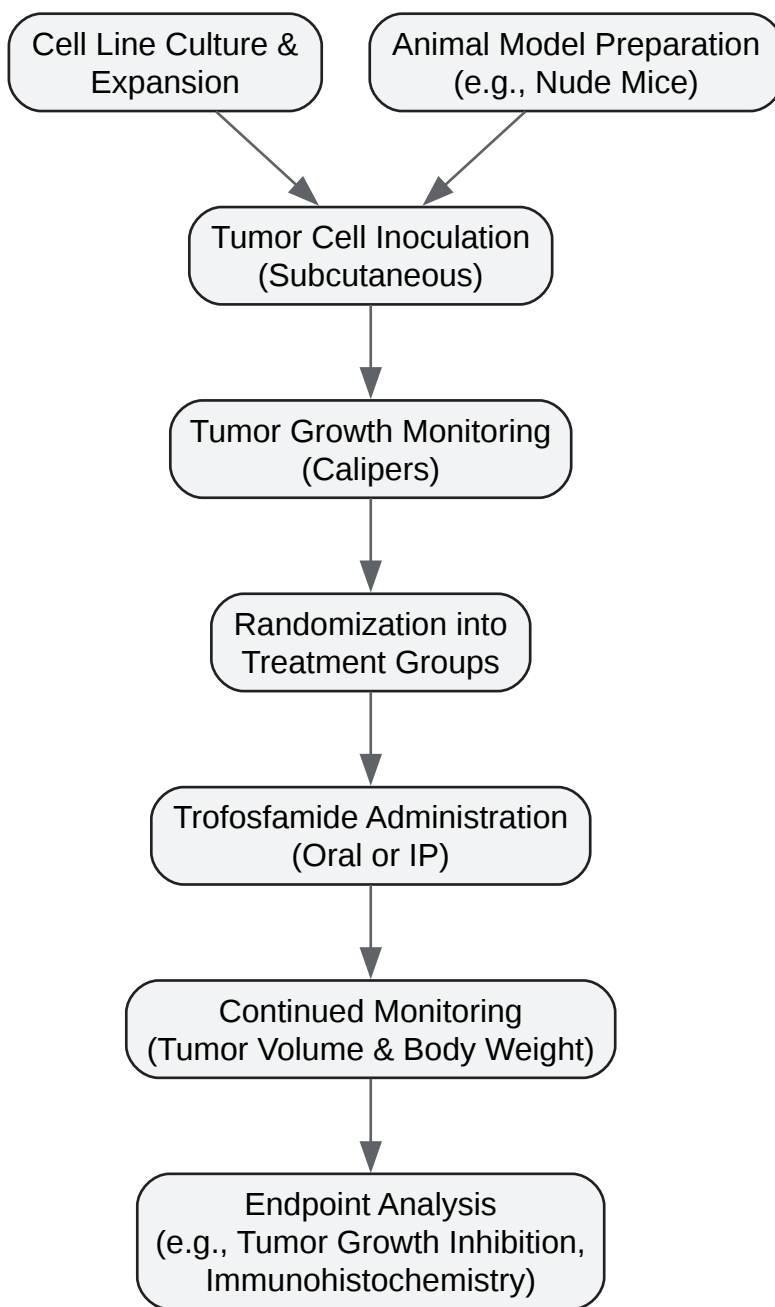
Trofosfamide is an oxazaphosphorine alkylating agent and a prodrug analog of cyclophosphamide and ifosfamide.[1][2] Upon oral or intraperitoneal administration, it is metabolized in the liver by cytochrome P450 enzymes into its active metabolites.[1][2] These active compounds exert their cytotoxic effects by alkylating DNA, leading to the formation of cross-links between DNA strands. This process disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] **Trofosfamide** has shown therapeutic potential in various malignancies, including lymphomas, sarcomas, and lung cancer.[3] This document provides detailed protocols and application notes for testing the in vivo efficacy of **Trofosfamide** using xenograft models.

Mechanism of Action

Trofosfamide, as a prodrug, requires metabolic activation to exert its cytotoxic effects. This process is initiated by cytochrome P450 (CYP) enzymes in the liver, which hydroxylate **Trofosfamide** to form active metabolites like 4-hydroxy-**trofosfamide** and ifosfamide.[1][2] These metabolites can then be further converted to the ultimate alkylating agent, isophosphoramide mustard.[2] Isophosphoramide mustard is a bifunctional alkylating agent that covalently attaches alkyl groups to the N7 position of guanine bases in DNA. This action leads to the formation of inter- and intra-strand DNA cross-links, which block DNA replication

and transcription. The resulting DNA damage triggers cell cycle arrest and apoptosis, particularly in cells with high proliferative rates, such as cancer cells.[1][2]





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References

- 1. Cyclophosphamide enhances human tumor growth in nude rat xenografted tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide Enhances Human Tumor Growth in Nude Rat Xenografted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trofosfamide: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the oral treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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